3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one
Overview
Description
3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one is a heterocyclic compound that features an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Azepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Amino and methyl groups can be introduced through substitution reactions.
Phenyl Group Addition: The phenyl group can be added via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of reduced azepine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino, methyl, or phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, leading to various derivatives of the original compound.
Scientific Research Applications
3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of materials or as an intermediate in chemical production.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Azepine Derivatives: Compounds with similar azepine rings but different substituents.
Phenyl-Substituted Azepines: Compounds with phenyl groups attached to the azepine ring.
Uniqueness
3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one may be unique due to its specific combination of functional groups, which could confer distinct biological or chemical properties compared to other azepine derivatives.
Properties
IUPAC Name |
3-amino-1-methyl-5-phenyl-3H-azepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-15-8-7-11(9-12(14)13(15)16)10-5-3-2-4-6-10/h2-9,12H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPXUVCFZFAYJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC(C1=O)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721245 | |
Record name | 3-Amino-1-methyl-5-phenyl-1,3-dihydro-2H-azepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116394-85-4 | |
Record name | 3-Amino-1-methyl-5-phenyl-1,3-dihydro-2H-azepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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